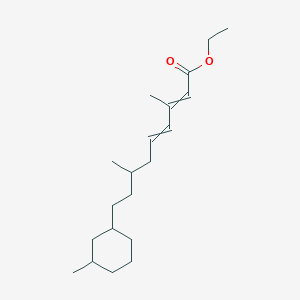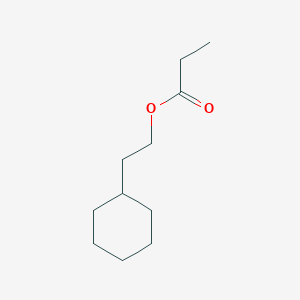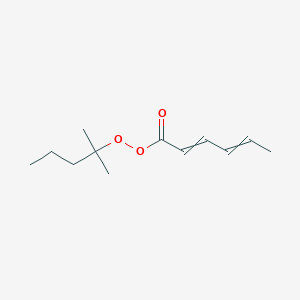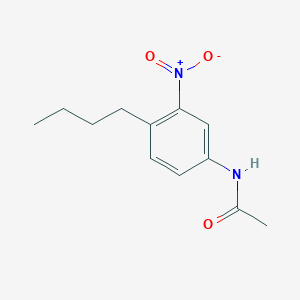
2-Methyl-6-nitropyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitropyridine-4-carboxamide is a chemical compound belonging to the pyridine family Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitropyridine-4-carboxamide typically involves nitration and amide formation reactions. One common method starts with 2-methylpyridine, which undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 6-position. The resulting 2-methyl-6-nitropyridine is then reacted with an appropriate amine to form the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The methyl group can participate in electrophilic substitution reactions, while the nitro group can undergo nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Reduction: 2-Methyl-6-aminopyridine-4-carboxamide.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-Methyl-6-nitropyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitropyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
- 2-Methyl-3-nitropyridine-4-carboxamide
- 2-Methyl-5-nitropyridine-4-carboxamide
- 2-Methyl-6-aminopyridine-4-carboxamide
Comparison: 2-Methyl-6-nitropyridine-4-carboxamide is unique due to the specific positioning of its nitro and carboxamide groups, which influence its reactivity and potential applications. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and development.
Properties
CAS No. |
60780-18-9 |
|---|---|
Molecular Formula |
C7H7N3O3 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-methyl-6-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)3-6(9-4)10(12)13/h2-3H,1H3,(H2,8,11) |
InChI Key |
IACFVUATNDFLJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-[6-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14594637.png)
![1,2,3,4-Tetrafluoro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B14594640.png)



![2-{Phenyl[(trimethylsilyl)oxy]methyl}-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14594660.png)
